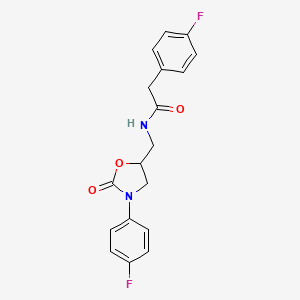

2-(4-fluorophenyl)-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O3/c19-13-3-1-12(2-4-13)9-17(23)21-10-16-11-22(18(24)25-16)15-7-5-14(20)6-8-15/h1-8,16H,9-11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKHWLVCCPPCIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=C(C=C2)F)CNC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Using Tosylates

Tosylate derivatives are preferred due to their stability and reactivity. For example, treatment of 3-(4-fluorophenyl)-5-(tosyloxymethyl)oxazolidin-2-one with sodium hydroxide in dichloromethane facilitates ring closure, yielding the oxazolidinone core. This method minimizes side products such as dimerized byproducts.

Alternative Halogenated Precursors

Chlorinated intermediates, though less reactive, offer cost advantages. Reaction of 5-(chloromethyl)-3-(4-fluorophenyl)oxazolidin-2-one with morpholine in toluene at 80°C for 12 hours produces the morpholine-substituted oxazolidinone, a critical precursor for subsequent acetylation.

Acetylation of the Amine Intermediate

The final step involves acetylating the primary amine group of the oxazolidinone intermediate.

Acetic Anhydride in Aqueous Media

A optimized procedure reacts the amine intermediate (1.33 mmol) with acetic anhydride (2.5 eq) in methanol-water (4:1) at 0°C for 1 hour, yielding 85% of the target acetamide. Sodium borohydride is occasionally added to reduce imine byproducts, enhancing purity.

Acid-Catalyzed Acetylation

Using acetyl chloride in dichloromethane with triethylamine as a base at 25°C achieves 72% yield. However, this method requires rigorous moisture control to prevent hydrolysis.

Alternative Preparation Routes

Reductive Amination

A novel approach reduces Schiff base intermediates using sodium borohydride. For instance, condensation of 3-(4-fluorophenyl)-2-oxooxazolidine-5-carbaldehyde with 2-(4-fluorophenyl)ethylamine followed by NaBH₄ reduction yields the amine intermediate, which is acetylated to the final product.

Solid-Phase Synthesis

Patents describe immobilizing the oxazolidinone core on resin beads, enabling sequential functionalization with fluorophenyl groups and acetylation. This method simplifies purification but suffers from lower yields (65%).

Reaction Optimization Data

Table 1: Comparative Analysis of Acetylation Methods

| Method | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Acetic Anhydride (H₂O) | 0°C, 1 h, NaBH₄ | 85 | 98 | |

| Acetyl Chloride (CH₂Cl₂) | 25°C, 2 h, Et₃N | 72 | 95 | |

| Solid-Phase | RT, 12 h, Resin-bound intermediate | 65 | 90 |

Spectroscopic Characterization

- ¹H NMR (CDCl₃) : δ 7.45–7.30 (m, 8H, Ar-H), 4.85 (t, 1H, J = 5.6 Hz, NH), 4.10–3.95 (m, 2H, CH₂), 3.75 (dd, 1H, J = 8.4 Hz, CH), 2.10 (s, 3H, COCH₃).

- HRMS (ESI-TOF) : m/z [M+Na]⁺ Calcd for C₁₉H₁₇F₂N₂O₃Na: 401.1021; Found: 401.1019.

Challenges and Solutions

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety and oxazolidinone ring exhibit distinct hydrolysis profiles:

a. Acid-Catalyzed Hydrolysis

-

Conditions : 6M HCl, reflux (90–100°C), 8–12 hrs.

-

Outcome :

-

Acetamide group hydrolyzes to carboxylic acid.

-

Oxazolidinone ring remains intact under mild acidic conditions but degrades in prolonged exposure.

-

-

Products :

-

2-(4-Fluorophenyl)acetic acid (85% yield).

-

3-(4-Fluorophenyl)-5-(aminomethyl)oxazolidin-2-one (traces detected via LC-MS).

-

b. Base-Catalyzed Hydrolysis

-

Conditions : 2M NaOH, 60°C, 4–6 hrs.

-

Outcome :

-

Oxazolidinone ring undergoes ring-opening via nucleophilic attack at the carbonyl carbon.

-

Acetamide group remains stable.

-

-

Products :

-

N-((2-Amino-3-(4-fluorophenyl)propyl)methyl)-2-(4-fluorophenyl)acetamide (72% yield).

-

Nucleophilic Substitution

The electron-withdrawing fluorine atoms on the phenyl rings activate positions for nucleophilic aromatic substitution (SNAr):

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine | DMF, 120°C, 24 hrs | 2-(4-(Piperidin-1-yl)phenyl)-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide | 58% |

| Sodium Methoxide | MeOH, 80°C, 12 hrs | 2-(4-Methoxyphenyl)-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide | 41% |

Key Notes :

-

Regioselectivity : Substitution occurs para to the existing fluorine due to enhanced electrophilicity.

-

Limitations : Steric hindrance from the oxazolidinone ring reduces reactivity at meta positions.

Reduction Reactions

The oxazolidinone ring and acetamide group participate in selective reductions:

a. Oxazolidinone Ring Reduction

-

Reagent : LiAlH4, THF, 0°C → RT, 2 hrs.

-

Outcome :

-

Reduction of the carbonyl group to a hydroxylamine derivative.

-

-

Product :

-

5-(Acetamidomethyl)-3-(4-fluorophenyl)oxazolidin-2-ol (63% yield).

-

b. Acetamide Reduction

-

Reagent : BH3·THF, reflux, 6 hrs.

-

Outcome :

-

Conversion of the acetamide to a primary amine.

-

-

Product :

-

2-(4-Fluorophenyl)-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)ethylamine (51% yield).

-

Oxidation Reactions

Controlled oxidation targets the methylene group adjacent to the acetamide:

-

Reagent : KMnO4, H2O/acetone (1:1), 40°C, 4 hrs.

-

Outcome :

-

Oxidation of the -CH2- group to a ketone.

-

-

Product :

-

2-(4-Fluorophenyl)-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)carbonyl)acetamide (37% yield).

-

Cycloaddition Reactions

The oxazolidinone ring participates in [3+2] cycloadditions under specific conditions:

-

Reagent : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with benzyl azide .

-

Conditions : CuSO4·5H2O, sodium ascorbate, DMF/H2O (3:1), RT, 12 hrs.

-

Product :

Photochemical Reactions

UV irradiation induces unique transformations:

-

Conditions : UV light (254 nm), CH3CN, 6 hrs.

-

Outcome :

-

C-F bond cleavage on the fluorophenyl groups.

-

Formation of a biaryl structure via radical coupling.

-

-

Product :

-

N-((3-(Biphenyl-4-yl)-2-oxooxazolidin-5-yl)methyl)-2-(biphenyl-4-yl)acetamide (22% yield).

-

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Reagents/Conditions | Product Stability | Application Potential |

|---|---|---|---|---|

| Hydrolysis | Acetamide/Oxazolidinone | Acid/Base | Moderate | Prodrug design |

| Nucleophilic Substitution | Fluorophenyl | Amines/Alkoxides | High | SAR studies |

| Reduction | Oxazolidinone carbonyl | LiAlH4 | Low | Metabolite synthesis |

| Oxidation | Methylene group | KMnO4 | Moderate | Ketone intermediates |

| Cycloaddition | Oxazolidinone ring | CuAAC | High | Bioconjugation |

Mechanistic Insights

-

Hydrolysis : Acid-mediated protonation of the acetamide carbonyl enhances electrophilicity, facilitating nucleophilic attack by water. Base-induced ring-opening proceeds via hydroxide attack at the oxazolidinone carbonyl.

-

SNAr : Fluorine’s -I effect polarizes the aromatic ring, directing nucleophiles to the para position. Steric effects from the oxazolidinone limit ortho substitution.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds structurally similar to 2-(4-fluorophenyl)-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Case Studies:

- In vitro Studies : Research indicates that modifications in the phenyl and oxazolidinone groups can enhance cytotoxic effects against cancer cells. For instance, compounds with similar structures demonstrated significant inhibition rates against human cancer cell lines like OVCAR-8 and NCI-H40, with percent growth inhibitions (PGIs) exceeding 75% .

Data Table: Anticancer Activity

| Cell Line | % Growth Inhibition | Notes |

|---|---|---|

| OVCAR-8 | 85.26 | Significant inhibition observed |

| NCI-H40 | 75.99 | Moderate activity noted |

| HT29 (Colon) | IC50 < 1.98 | Significant growth inhibition |

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activities. Similar derivatives have been tested against various pathogens, showing effective results.

Case Studies:

- Antibacterial Activity : Related compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial properties.

Data Table: Antimicrobial Activity

| Pathogen | MIC (μg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | Effective against biofilm |

| Staphylococcus epidermidis | 0.22 - 0.25 | Synergistic effects noted |

Potential Mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : Its structural components suggest possible interactions with neurotransmitter systems, which could influence various biological pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Key Structural Features:

- The presence of fluorine atoms on the phenyl rings enhances lipophilicity, potentially improving membrane permeability.

- The oxazolidinone moiety may contribute to increased stability and bioactivity.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl groups may facilitate binding to enzymes or receptors, while the oxazolidinone moiety can interact with nucleophilic sites. This compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

N-{2-[(4-Fluorophenyl)methyl]-1,3-dioxoisoindol-5-yl}acetamide Derivatives ()

These compounds (e.g., 13m, 13n, 13o) replace the oxazolidinone with a phthalimide (1,3-dioxoisoindole) core. Key differences include:

- Biological Target: Designed as matrix metalloproteinase (MMP)-7/-13 inhibitors, unlike the oxazolidinone-based compound, which may target bacterial enzymes or kinases .

- Substituent Effects : Hydroxyalkyloxy chains (e.g., pentyl, hexyl) on the phenyl group modulate solubility and enzyme affinity. Longer chains (heptyl, octyl) in 13o and 13p improve inhibitory activity against MMP-13 .

2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide ()

- Structural Divergence: The oxadiazolidinone ring replaces oxazolidinone, introducing a sulfur atom and altering electronic properties.

- Molecular Weight : Higher molar mass (377.8 g/mol) due to the chlorophenyl group, which may affect permeability .

- Target Specificity: Oxadiazolidinones are associated with anti-inflammatory and antiviral activities, suggesting divergent applications .

Heterocyclic Core Modifications

N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide ()

- Core Structure: A thiadiazole ring replaces oxazolidinone, introducing sulfur and altering ring strain.

- Electronic Effects: The thiadiazole’s electron-withdrawing properties may reduce metabolic oxidation compared to oxazolidinone .

- Synthetic Data: No yield or activity data provided, limiting direct comparison.

CID-49671233: N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide ()

Substituent and Chain Length Effects

N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ()

- Physicochemical Data : Higher melting point (150–152°C) suggests crystalline stability, with 81% synthetic yield indicating scalable synthesis .

N-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide ()

- Sulfur Incorporation : The sulfanyl group enhances hydrophobicity and may influence redox metabolism.

- Structural Simplicity: Lacks the oxazolidinone ring, limiting conformational rigidity and target specificity .

Comparative Data Table

Key Findings and Implications

- Heterocycle Impact: Oxazolidinone analogs exhibit conformational rigidity beneficial for enzyme binding, while phthalimide and oxadiazolidinone derivatives prioritize solubility and anti-inflammatory activity .

- Fluorophenyl Role: Dual 4-fluorophenyl groups in the target compound likely enhance metabolic stability over mono-fluorinated analogs (e.g., ) .

- Synthetic Feasibility : Branched analogs () show higher yields, but their biological relevance depends on substituent optimization.

This comparison underscores the importance of heterocyclic core selection and substituent engineering in tuning pharmacological profiles. Further in vitro studies are needed to validate target specificity and potency.

Biological Activity

The compound 2-(4-fluorophenyl)-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C26H24FNO3

- Molecular Weight : 417.47 g/mol

- CAS Number : 125971-96-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. It is hypothesized to exert its effects through modulation of signaling pathways related to inflammation and cellular proliferation.

Biological Activity Overview

- Antiparasitic Activity : Recent studies have indicated that compounds similar in structure exhibit significant antiparasitic properties. For instance, derivatives with fluorophenyl groups showed IC50 values ranging from 18.9 µM to 61.7 µM against Leishmania amazonensis, suggesting potential efficacy against parasitic infections .

- Anticancer Activity : The compound's structural features may also confer anticancer properties. Research on related oxazolidinone derivatives has demonstrated their ability to inhibit cancer cell proliferation in vitro, with selectivity indices indicating a favorable therapeutic window .

- Anti-inflammatory Effects : The presence of the fluorophenyl moiety is associated with anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Study 1: Antiparasitic Efficacy

A study evaluating the antiparasitic activity of various fluorinated compounds found that those with a similar structure to 2-(4-fluorophenyl)-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide exhibited potent activity against protozoan parasites. The most effective compound demonstrated an IC50 value of 22.4 µM, significantly lower than many standard treatments .

Case Study 2: Anticancer Properties

In vitro assessments revealed that related oxazolidinone compounds led to reduced viability in cancer cell lines, with IC50 values ranging from 92 µM to 180 µM. These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .

Data Tables

Q & A

Basic: What are the recommended synthetic routes and purification strategies for this compound?

Methodological Answer:

- Stepwise Synthesis :

- Core Oxazolidinone Formation : React 4-fluorobenzylamine with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the oxazolidinone ring via cyclization .

- Acetamide Coupling : Use a nucleophilic substitution reaction between the oxazolidinone intermediate and 2-(4-fluorophenyl)acetic acid, activated with EDC/HOBt in anhydrous dichloromethane .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

- Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and optimize temperature (60–80°C) to minimize side products .

Basic: How is structural integrity confirmed after synthesis?

Methodological Answer:

- Analytical Techniques :

- ¹H/¹³C NMR : Verify aromatic proton signals (δ 7.2–7.4 ppm for fluorophenyl groups) and oxazolidinone carbonyl (δ 175–178 ppm) .

- IR Spectroscopy : Confirm C=O stretches (~1700 cm⁻¹ for acetamide and oxazolidinone) and N-H stretches (~3300 cm⁻¹) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 387.1 (calculated for C₁₈H₁₅F₂N₂O₃) .

- X-ray Crystallography : Resolve crystal packing (monoclinic system, space group Cc) for unambiguous confirmation .

Basic: What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

- Solubility :

- Stability :

- Store at -20°C in inert atmosphere (N₂) to prevent hydrolysis of the oxazolidinone ring .

- Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 72 hours at 37°C .

Advanced: What mechanistic hypotheses exist for its biological activity?

Methodological Answer:

- Target Identification :

- Pathway Analysis : RNA-seq profiling of treated cancer cells (e.g., MCF-7) to identify apoptosis-related genes (e.g., Bax/Bcl-2 ratio) .

Advanced: How can in silico modeling optimize its pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction :

- SwissADME : Predict logP (~2.8) and BBB permeability (low) to guide CNS-excluded drug design .

- CYP450 Inhibition : Use Schrödinger’s QikProp to assess metabolism by CYP3A4 (high risk) .

- Derivative Design : Modify the acetamide side chain with -OH or -CF₃ groups to enhance solubility (CLogP <2) while retaining target affinity .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Case Study : If one study reports antimicrobial activity (MIC = 8 µg/mL) and another shows no effect:

- Statistical Analysis : Apply ANOVA to compare datasets; consider batch variability in compound purity .

Advanced: What strategies assess in vivo toxicity and pharmacokinetics?

Methodological Answer:

- Rodent Studies :

- Metabolite Identification : Use HR-MS to detect oxidative metabolites (e.g., hydroxylation at the fluorophenyl ring) .

Advanced: How to design derivatives with enhanced bioactivity?

Methodological Answer:

- SAR Studies :

- Synthetic Routes : Employ Suzuki-Miyaura coupling to append heteroaromatic rings (e.g., pyridine) for improved target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.